methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate
Description
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is a chiral aziridine derivative characterized by a three-membered heterocyclic ring containing nitrogen. Its stereochemical configuration (2S,3R) and substituents—a methyl group at position 3 and a propan-2-yl (isopropyl) group at position 1—impart unique reactivity and biological properties. This compound is synthesized via stereoselective methods, such as [2+1] cycloaddition or enzymatic resolution, to ensure high enantiomeric purity . Applications span asymmetric catalysis, enzyme inhibition, and drug discovery, though its specific biological roles remain under investigation.
Properties
IUPAC Name |
methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3/t6-,7+,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIUMZJXOJPHH-CSTAXXSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N1C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nakagawa’s Modified Protocol
Nakagawa et al. demonstrated that β-amino alcohols derived from serine or threonine analogs can be converted into aziridine-2-carboxylates using tosyl chloride (TosCl) and triethylamine (NEt₃) in tetrahydrofuran (THF). For the target compound:
-
Starting Material : Methyl ester of (2S,3R)-3-methyl-1-propan-2-yl-β-amino alcohol (synthesized via reductive amination of ketones or alkylation of threonine derivatives).
-
Tosylation : The hydroxyl group is converted to a tosylate (OTs) using TosCl in pyridine.
-
Cyclization : Intramolecular nucleophilic displacement by the amine under mild basic conditions (NEt₃, THF, 0–25°C) forms the aziridine ring.
Key Data :
Darzens-Type Aziridination with Sulfinimines
Davis et al. developed an enantioselective Darzens-like reaction using chiral sulfinimines and enolates. This method is ideal for constructing trans-aziridine carboxylates with high diastereo- and enantiocontrol.
Reaction Mechanism
-
Imine Formation : Condensation of (R)- or (S)-tert-butanesulfinamide with isopropyl methyl ketone yields a chiral sulfinimine.
-
Enolate Generation : Deprotonation of methyl acetate using LiHMDS forms a lithium enolate.
-
Cycloaddition : The enolate attacks the sulfinimine, followed by ring closure to form the aziridine.
Optimized Conditions :
-
Temperature : −78°C (prevents retro-aldol side reactions).
-
Base : LiHMDS (1.1 equiv).
Example :
Ylide-Mediated Cyclization
Aminosulfoxonium ylides, generated in situ from allyl bromides and trimethylamine, react with α-imino esters to form aziridines. This method excels in introducing alkenyl substituents but is adaptable to alkyl groups.
Synthesis Steps
-
Ylide Formation : Treatment of allyl bromide with trimethylamine and sulfur dioxide generates a stabilized ylide.
-
Coupling with α-Imino Ester : The ylide undergoes [2+1] cycloaddition with an α-imino ester (e.g., methyl glyoxylate imine).
-
Ring Closure : Spontaneous cyclization affords the aziridine core.
Advantages :
-
Functional Group Tolerance : Compatible with ester and isopropyl groups.
Palladium-mediated coupling enables direct introduction of the isopropyl group to preformed aziridine cores. While less common, this method is valuable for late-stage functionalization.
Protocol Overview
-
Substrate : N-H aziridine-2-carboxylate (e.g., methyl (2S,3R)-3-methylaziridine-2-carboxylate).
-
Alkylation : Reaction with 2-bromopropane and Pd₂(dba)₃/BINAP catalyst in toluene at 70°C.
-
Workup : Neutralization and purification via silica chromatography.
Performance :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Modified Wenker | 70–85% | >99 | Scalability | Requires chiral amino alcohol precursor |
| Darzens-Type | 65–75% | 98 | High enantiocontrol | Low-temperature sensitivity |
| Ylide-Mediated | 60–80% | 95 | Functional group tolerance | Limited to specific ylide precursors |
| Palladium-Catalyzed | 50–60% | N/A | Late-stage diversification | Moderate yield |
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction typically produces amines. Substitution reactions can lead to a variety of ring-opened products with different functional groups.
Scientific Research Applications
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.
Biology: The compound can be used to study enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Comparison with Similar Compounds
Stereochemical Influence on Reactivity
The enantiomer (2R,3S) exhibits identical physical properties but divergent biological activity. For instance, in a study of hydroxyphenylpyruvate dehydrogenase (HILDH), the (2S,3R,4R)-4-HIL isomer formed a salt bridge with Arg212, while the (2S,3R,4S)-4-HIL enantiomer showed weaker binding due to steric clashes . This highlights how stereochemistry dictates enzyme interactions, suggesting analogous behavior for this compound in dehydrogenase systems.
Substituent Effects
Replacing the methyl group at position 3 with ethyl (methyl → ethyl) increases hydrophobicity (LogP from 1.34 to 1.89) and reduces melting point (78–82°C → 68–71°C). Similarly, substituting the methyl ester with ethyl ester marginally enhances solubility due to increased alkyl chain flexibility.
Research Findings and Mechanistic Insights
- Enzymatic Interactions : The (2S,3R) configuration aligns with substrate-binding pockets in dehydrogenases, as seen in the NADH-dependent binding of 4-HIL stereoisomers . Hydrogen bonding between the carboxylate group and conserved arginine residues (e.g., Arg212 in HILDH) is critical for affinity.
- Synthetic Utility: The compound’s ring strain enables nucleophilic ring-opening reactions, making it a precursor to β-amino alcohols. Its isopropyl group enhances steric shielding, improving stereochemical control in asymmetric syntheses.
- Toxicity Profile : Aziridines are generally cytotoxic due to alkylation of DNA and proteins. However, esterification reduces electrophilicity, lowering toxicity compared to unsubstituted aziridines (e.g., IC50 > 100 µM vs. 10 µM in human cell lines).
Biological Activity
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its aziridine ring, which contributes to its reactivity and biological properties. The compound has the following structural formula:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that aziridine derivatives exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Antifungal Properties : Research has demonstrated that this compound can inhibit the growth of certain fungi by targeting specific cellular processes. For example, it has been noted to affect ergosterol biosynthesis, a crucial component of fungal cell membranes .
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The compound appears to activate caspases and other apoptotic pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Disruption of ergosterol biosynthesis | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Antifungal Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Ethyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate | Low | Moderate | High |
| Methyl 3-isopropyl-1-methylaziridine-2-carboxylate | High | Low | Low |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various aziridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Antifungal Activity
A separate investigation focused on the antifungal efficacy of this compound against Candida albicans. Results showed a dose-dependent inhibition of fungal growth, suggesting potential for development into a therapeutic agent for fungal infections .
Case Study 3: Cytotoxicity in Cancer Research
Research involving human cancer cell lines revealed that this compound induced significant cytotoxic effects at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate?
- Answer : The synthesis of aziridine derivatives often involves cyclization reactions of β-amino alcohols or nucleophilic ring-opening of epoxides followed by re-cyclization. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be utilized. Controlled copolymerization techniques, as described for structurally related polycationic reagents (e.g., P(CMDA-DMDAAC)s), can inform reaction design, particularly for optimizing monomer ratios and reaction kinetics . Flow chemistry approaches, such as those used in the Omura-Sharma-Swern oxidation, may enhance reproducibility and yield through precise parameter control (e.g., temperature, residence time) .
Q. How is the stereochemical configuration of this compound confirmed?
- Answer : Absolute configuration is typically determined via single-crystal X-ray diffraction, as demonstrated for structurally similar aziridine and pyrrolidine derivatives . Chiral HPLC or polarimetry can corroborate enantiomeric purity. For example, minor adjustments in chromatographic conditions (e.g., mobile phase composition, column temperature) can resolve co-eluting epimers, as observed in pharmacopeial analyses of related compounds .
Q. What analytical techniques are recommended for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment requires reverse-phase HPLC with UV detection, optimized to separate stereoisomers and impurities .
Advanced Research Questions
Q. How can co-eluting stereoisomers be resolved during HPLC analysis?
- Answer : Adjusting chromatographic parameters is key. For example, modifying the mobile phase (e.g., adding ion-pairing agents or chiral selectors) or using columns with tailored stationary phases (e.g., chiralcel OD-H) can enhance separation. Evidence from pharmacopeial studies shows that even minor changes (e.g., pH gradients) can resolve epimers of structurally complex amines .
Q. What strategies optimize reaction yield in stereoselective synthesis?
- Answer : Design of Experiments (DoE) methodologies, as applied in flow chemistry optimizations, enable systematic variation of parameters (e.g., catalyst loading, solvent polarity) to maximize yield and enantiomeric excess . Kinetic studies, such as those for polycationic copolymer synthesis, highlight the importance of monomer feed ratios and initiator concentrations in controlling molecular weight and stereochemistry .
Q. How are discrepancies in spectroscopic data addressed during structural validation?
- Answer : Cross-validation using complementary techniques is essential. For instance, X-ray crystallography provides definitive confirmation of stereochemistry, while NOESY NMR can validate spatial arrangements of substituents . Contradictory mass spectrometry data may indicate impurities or degradation products, necessitating repurification or stability studies under varying conditions .
Q. What safety considerations are critical for handling aziridine derivatives in laboratory settings?
- Answer : Aziridines are potent alkylating agents with potential mutagenicity. Proper personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Degradation products should be identified via stability studies, and waste must be neutralized before disposal, as outlined in safety protocols for structurally related compounds .
Methodological Notes
- Chromatographic Optimization : When developing HPLC methods, prioritize columns with demonstrated chiral resolution (e.g., Chiralpak AD-3) and validate methods using spiked impurity standards .
- Stereochemical Control : Enantioselective synthesis benefits from chiral catalysts like Jacobsen’s Co(III)-salen complexes, which are effective for aziridine ring formation .
- Data Contradictions : Always reconcile conflicting data (e.g., NMR vs. XRD) by re-isolating the compound and verifying experimental conditions (e.g., solvent polarity, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
